2-(Pyrrolidin-3-yl)thiazole

Vue d'ensemble

Description

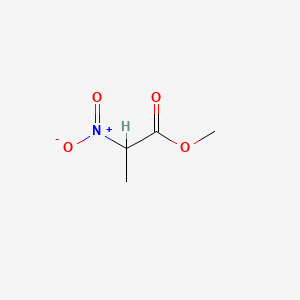

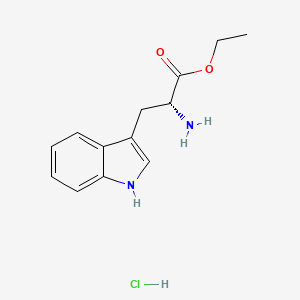

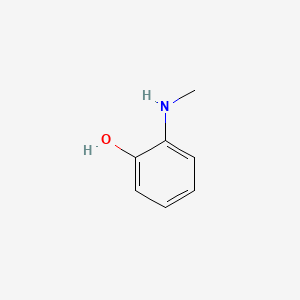

2-(Pyrrolidin-3-yl)thiazole is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activities

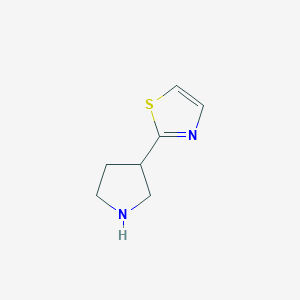

Synthesis of Functionalized 2-(Pyrrolidin-1-yl)thiazoles : A study described the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating their antibacterial and antimycobacterial activities. This method offers a versatile and efficient approach for producing these compounds (Belveren et al., 2017).

Anticonvulsant Agents : Another research explored the synthesis of thiazole-based pyrrolidinones as potential anticonvulsant agents. The study evaluated their effectiveness in seizure models and highlighted their potential in treating convulsive disorders (Ghabbour et al., 2015).

Antitumor and Antimicrobial Properties

Antibacterial and Antitumor Metal Complexes : Research on pyridine hydrazyl thiazole metal complexes revealed their significant antibacterial and antitumor activities. Some compounds exhibited specificity for certain bacteria or cancer cell lines, indicating their potential pharmaceutical applications (Zou et al., 2020).

Dynamic Tautomerism in N-(pyridin-2-yl)thiazol-2-amine : A study on N-(pyridin-2-yl)thiazol-2-amine, a chemical functional unit related to 2-(pyrrolidin-3-yl)thiazole, revealed dynamic tautomerism and divalent N(I) character. This property could be leveraged in therapeutic applications, particularly in cancer treatment (Bhatia et al., 2013).

Synthesis and Evaluation for Anticancer Activity : Novel pyridine-thiazole hybrid molecules were synthesized and evaluated for their cytotoxic action against various cancer cell lines. Some compounds showed high antiproliferative activity, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Additional Applications

- Silica-Supported 5-(Pyrrolidin-2-yl)tetrazole : The development of silica-supported 5-(pyrrolidin-2-yl)tetrazole for continuous-flow aldol reactions was reported. This application in green chemistry highlights the versatility of this compound derivatives in sustainable chemical processes (Bortolini et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-PYRROLIDINYL)-1,3-THIAZOLE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “2-(Pyrrolidin-3-yl)thiazole” and similar compounds could be of interest in future drug discovery efforts .

Mécanisme D'action

Target of Action

The compound 2-(Pyrrolidin-3-yl)thiazole is a bioactive molecule characterized by the pyrrolidine ring and its derivatives Compounds containing pyrrolidine and thiazole ring systems have been found to be antibacterial agents .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole-containing molecules have been known to influence various biochemical pathways .

Result of Action

Thiazole-containing molecules have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Action Environment

The influence of steric factors on biological activity has been investigated for compounds characterized by the pyrrolidine ring .

Propriétés

IUPAC Name |

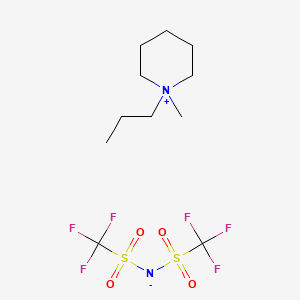

2-pyrrolidin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKESXMXWTJZWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716894 | |

| Record name | 2-(Pyrrolidin-3-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630121-89-0 | |

| Record name | 2-(Pyrrolidin-3-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)